![molecular formula C4H7N3 B15310911 1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
1,2,5-Triazaspiro[2.4]hept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triazaspiro[24]hept-1-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a seven-membered ring containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diazirine precursors. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Triazaspiro[2.4]hept-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1,2,5-Triazaspiro[2.4]hept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating protein-protein interactions.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,5-Triazaspiro[2.4]hept-1-ene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules upon activation, such as through photoaffinity labeling. This allows it to be used as a probe for studying molecular interactions and identifying potential drug targets.
Comparación Con Compuestos Similares
Similar Compounds
Azaspiro[2.3]hex-1-ene: Another spirocyclic compound with similar structural features but a different ring size.
Spiro[cyclopropane-1,2′-steroids]: Compounds with a spirocyclic structure linked to steroidal frameworks.
Uniqueness
1,2,5-Triazaspiro[2.4]hept-1-ene is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Propiedades
Fórmula molecular |
C4H7N3 |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
1,2,6-triazaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C4H7N3/c1-2-5-3-4(1)6-7-4/h5H,1-3H2 |
Clave InChI |
OKDZCESOXABOAA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)


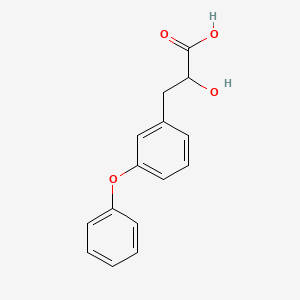
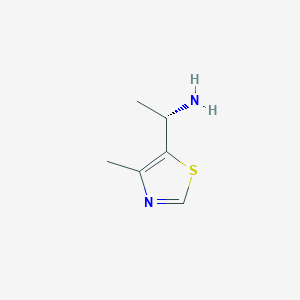
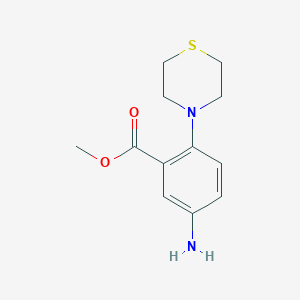
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)


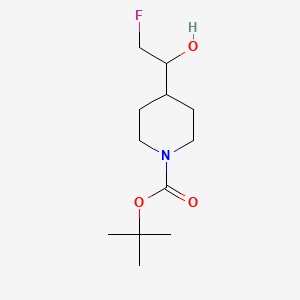
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
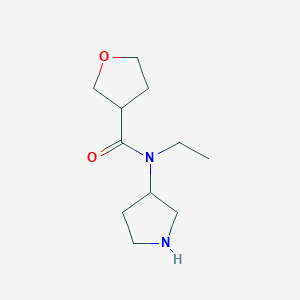
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
